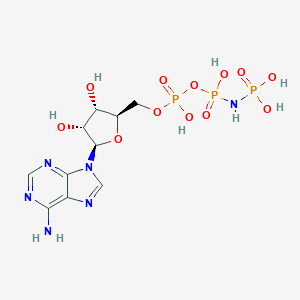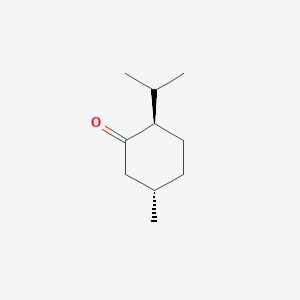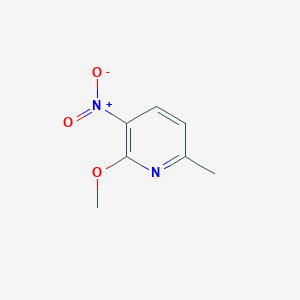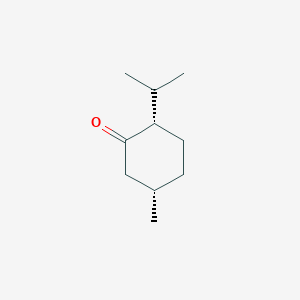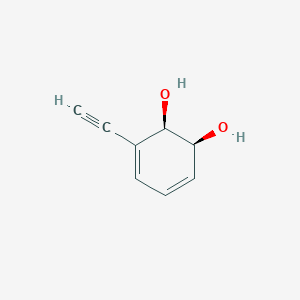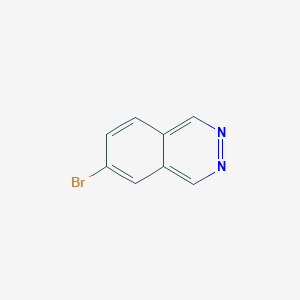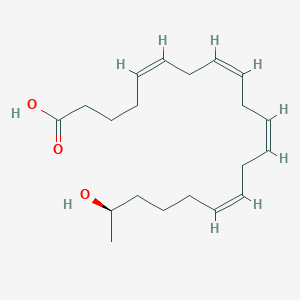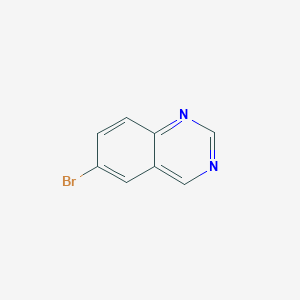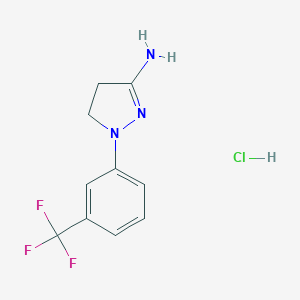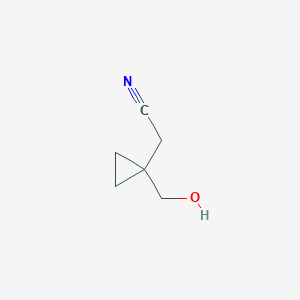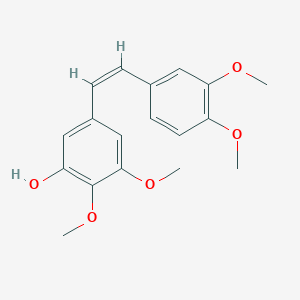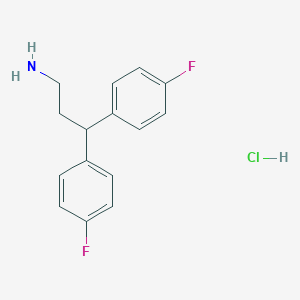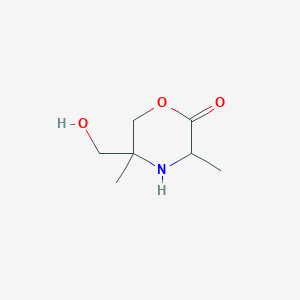
5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as Tris(hydroxymethyl)aminomethane morpholinone or Tris(hydroxymethyl)aminomethane-2-oxo-1,3,5-trimethylmorpholinium chloride.
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. This property makes it an effective chelating agent, which can be used to remove heavy metals from contaminated water sources.
Biochemische Und Physiologische Effekte
Studies have shown that 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one has low toxicity and is well-tolerated by living organisms. It has also been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one in lab experiments is its stability and low toxicity. However, it is important to note that this compound may not be suitable for all types of experiments, and researchers should carefully consider its properties before use.
Zukünftige Richtungen
There are many potential future directions for research on 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one. Some of these include:
1. Further studies on its potential applications in drug delivery and organic synthesis.
2. Investigation of its antioxidant properties and potential therapeutic applications.
3. Development of new methods for the synthesis of this compound and its derivatives.
4. Exploration of its potential applications in the field of material science, such as in the production of new polymers and plastics.
5. Investigation of its potential as a chelating agent for the removal of heavy metals from contaminated water sources.
In conclusion, 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one is a versatile and promising chemical compound that has potential applications in various fields. Further research is needed to fully understand its properties and potential applications, but the current evidence suggests that it may have significant benefits in the areas of drug delivery, organic synthesis, and material science, among others.
Synthesemethoden
The synthesis of 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one involves the reaction of Tris(hydroxymethyl)aminomethane with formaldehyde and morpholine. The reaction takes place under mild conditions and yields the desired product in good yields. This method is simple, efficient, and cost-effective, making it a popular choice for industrial-scale production.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a drug delivery agent due to its ability to cross cell membranes and target specific tissues. It has also been used as a catalyst in organic synthesis reactions, as well as a stabilizer in the production of polymers and plastics.
Eigenschaften
CAS-Nummer |
113464-60-1 |
|---|---|
Produktname |
5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one |
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-3,5-dimethylmorpholin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-5-6(10)11-4-7(2,3-9)8-5/h5,8-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
LJAQOUYVXODSQO-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OCC(N1)(C)CO |
Kanonische SMILES |
CC1C(=O)OCC(N1)(C)CO |
Synonyme |
2-Morpholinone,5-(hydroxymethyl)-3,5-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



